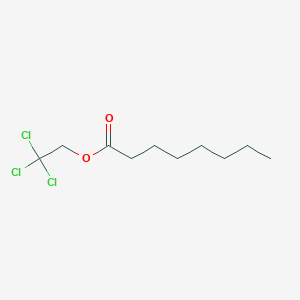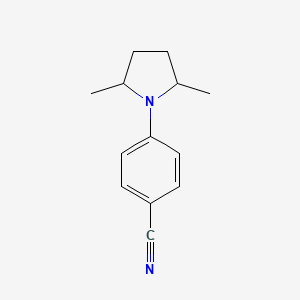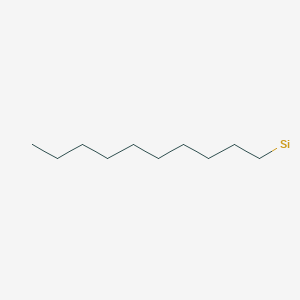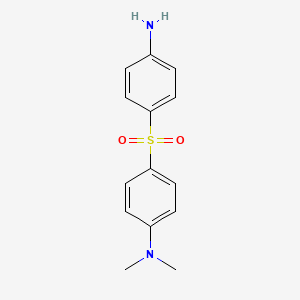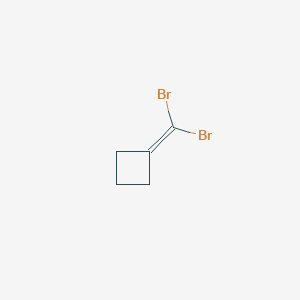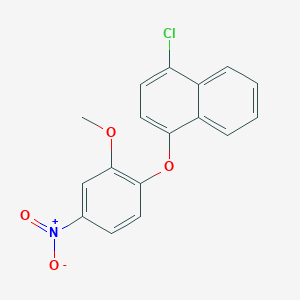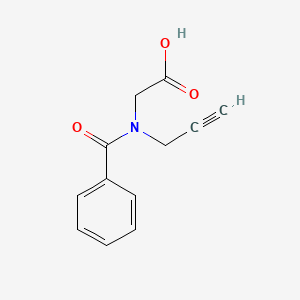
N-Benzoyl-N-prop-2-yn-1-ylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N-prop-2-yn-1-ylglycine is an organic compound that features a benzoyl group attached to a glycine derivative. This compound is of interest due to its unique structural properties, which include an alkyne group and a benzoyl group. These structural features make it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-ylglycine typically involves the reaction of glycine with benzoyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the benzoyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-Benzoyl-N-prop-2-yn-1-ylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylprop-2-yn-1-amine: Shares the alkyne group but differs in the presence of a benzyl group instead of a benzoyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar benzoyl group but with an additional alkyne and carboxylic acid group.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-ylglycine is unique due to its combination of a benzoyl group and an alkyne group attached to a glycine derivative. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
84691-40-7 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[benzoyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,15) |
Clé InChI |
OEVDWUBNBHGSNA-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC(=O)O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


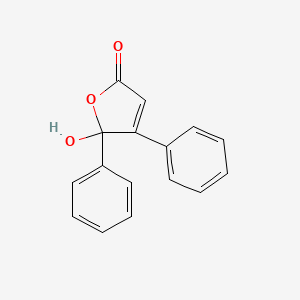
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
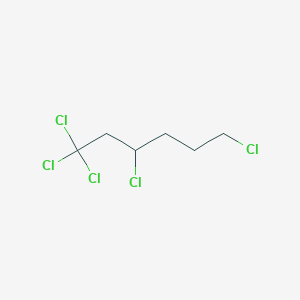
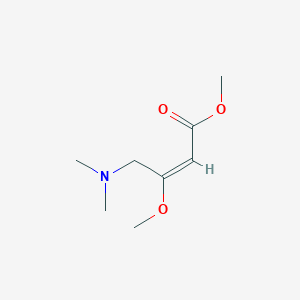
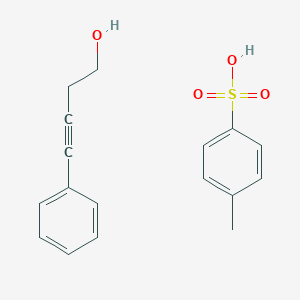
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
